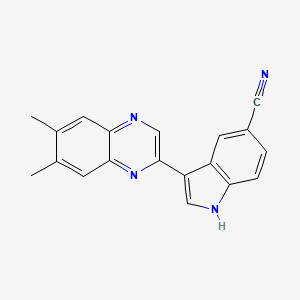

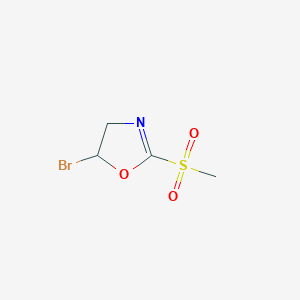

![molecular formula C11H6N2O2 B1402819 吡咯并[1,2-a]喹唑啉-1,5-二酮 CAS No. 1365963-58-1](/img/structure/B1402819.png)

吡咯并[1,2-a]喹唑啉-1,5-二酮

描述

Pyrrolo[1,2-a]quinazoline-1,5-dione is a type of N-heterocyclic compound . These compounds, such as quinazolinone derivatives, have significant biological activities .

Synthesis Analysis

A green procedure has been developed for the preparation of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione . This involves a double cyclocondensation cascade using anthranilamide and ethyl levulinate . Various heterogeneous Brønsted acid catalysts were screened, and Amberlyst® 15 was found to be a convenient choice . By applying mechanochemical activation, the necessary time was shortened to three hours compared to the 24 hours needed under conventional conditions to obtain a high yield of the target product .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Pyrrolo[1,2-a]quinazoline-1,5-dione is a double cyclocondensation cascade . This reaction uses anthranilamide and ethyl levulinate . Various catalysts were used in these cyclocondensations, such as strong bases, strong mineral or weak organic Brønsted acids, sulfonic acids, Lewis acids, and ammonium salts .科学研究应用

Pyrrolo[1,2-a]quinazoline-1,5-dione: A Comprehensive Analysis

Chemical Synthesis: Pyrrolo[1,2-a]quinazoline-1,5-dione derivatives are synthesized through novel multi-component reactions involving 2-chloro-4-substituted quinazolines, propargyl alcohol, and secondary amines. These reactions are facilitated by palladium-copper catalysts, offering an efficient method for creating a new series of 1,5-disubstituted pyrrolo quinazoline derivatives .

Medical Applications: This compound has shown potential in medical applications due to its anti-inflammatory and antibiotic properties. It has also been suggested that derivatives from its leaves could serve as an expectorant for asthma treatment .

Luminescence Applications: The electronic and redox characterization of pyrrolo[1,2-a]quinazoline derivatives indicates potential in luminescence applications. The absorption spectra of these compounds show remarkable values, suggesting their use in electronic devices that require specific light-emitting properties .

Green Chemistry: A green procedure has been developed for the preparation of pyrrolo[1,2-a]quinazoline-1,5-dione derivatives using anthranilamide and ethyl levulinate through a double cyclocondensation cascade. This method emphasizes the use of solid acids as heterogeneous catalysts and mechanochemical activation .

Toll-Like Receptor 7 Agonists: Quinazoline and pyrrolo quinazoline derivatives are being explored as toll-like receptor 7 (TLR7) agonists. TLR7 plays a critical role in the innate immune response, and developing new agonists is imperative as most available ones are still under clinical testing .

属性

IUPAC Name |

pyrrolo[1,2-a]quinazoline-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c14-10-6-5-9-12-11(15)7-3-1-2-4-8(7)13(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTZWJRQSHRKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C3N2C(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[1,2-a]quinazoline-1,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using mechanochemical activation in the synthesis of Pyrrolo[1,2-a]quinazoline-1,5-dione?

A1: Mechanochemical activation offers a significantly faster and more environmentally friendly approach to synthesizing Pyrrolo[1,2-a]quinazoline-1,5-dione. A study demonstrated that utilizing mechanochemical methods reduced the reaction time from 24 hours to a mere 3 hours while maintaining a high yield of the target compound. [] This highlights the potential of mechanochemistry for greener and more efficient synthesis of this important class of compounds.

Q2: What is the role of heterogeneous Brønsted acid catalysts in the synthesis of Pyrrolo[1,2-a]quinazoline-1,5-dione?

A2: Heterogeneous Brønsted acid catalysts play a crucial role in facilitating the double cyclocondensation cascade reaction between anthranilamide and ethyl levulinate, ultimately leading to the formation of Pyrrolo[1,2-a]quinazoline-1,5-dione. [] Among the various catalysts screened, Amberlyst® 15 proved to be a highly effective choice for this transformation.

Q3: Can Pyrrolo[1,2-a]quinazoline-1,5-dione be further modified to create new heterocyclic compounds?

A3: Yes, Pyrrolo[1,2-a]quinazoline-1,5-dione can be used as a building block for synthesizing more complex heterocyclic systems. For example, reacting it with hydrazine, methylhydrazine, or phenylhydrazine can yield various heterocyclic steroidal molecules. [] This demonstrates the versatility of this scaffold in accessing diverse chemical structures with potential biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

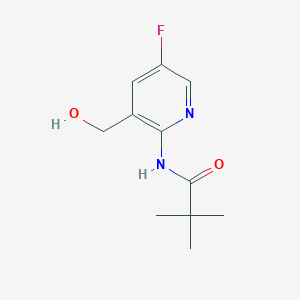

![2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402736.png)

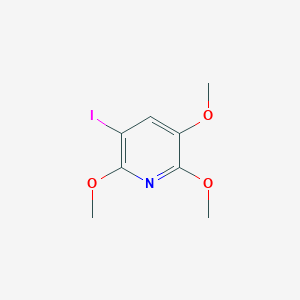

![4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1402743.png)

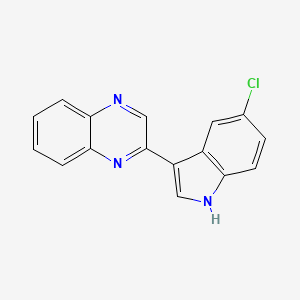

![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid](/img/structure/B1402747.png)

![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402748.png)

![9-Chloro-5-isobutyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole](/img/structure/B1402749.png)

![5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1402754.png)

![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1402755.png)